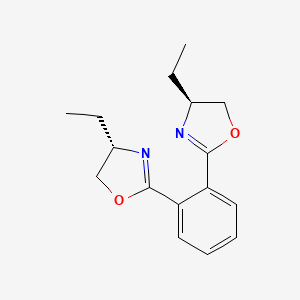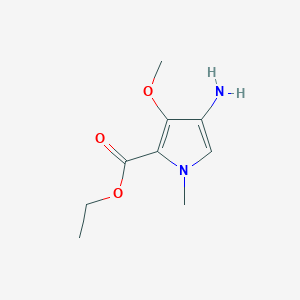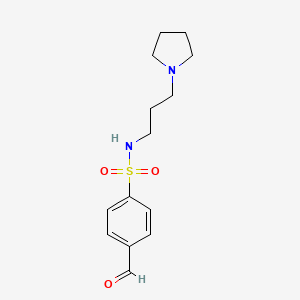
4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide is an aromatic compound with the molecular formula C14H20N2O3S and a molecular weight of 296.39 g/mol . This compound is characterized by the presence of a formyl group, a pyrrolidine ring, and a benzenesulfonamide moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using alkyl halides in the presence of a base.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: 4-carboxy-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide
Reduction: 4-hydroxymethyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the sulfonamide moiety can interact with biological targets through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzamide
- 4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonate
- 4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonyl chloride
Uniqueness
4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide is unique due to the presence of both a formyl group and a sulfonamide moiety, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
650629-09-7 |
|---|---|
Formule moléculaire |
C14H20N2O3S |
Poids moléculaire |
296.39 g/mol |
Nom IUPAC |
4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C14H20N2O3S/c17-12-13-4-6-14(7-5-13)20(18,19)15-8-3-11-16-9-1-2-10-16/h4-7,12,15H,1-3,8-11H2 |
Clé InChI |
LZWZFBJKWUTMAH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


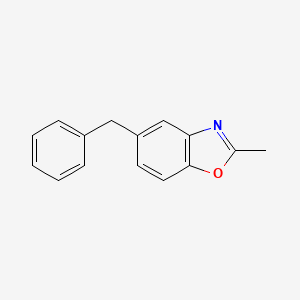
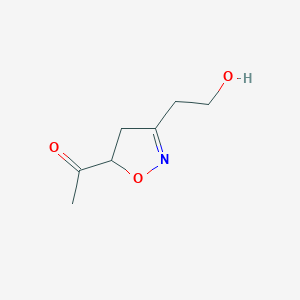
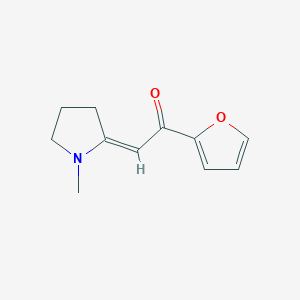
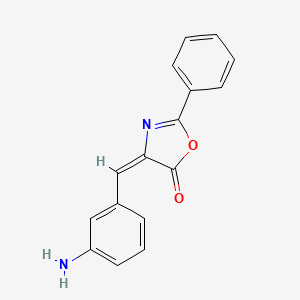
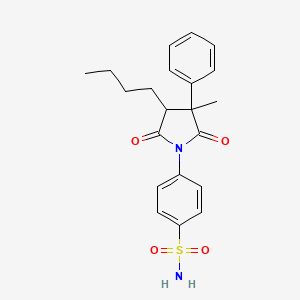
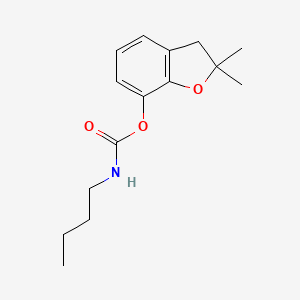


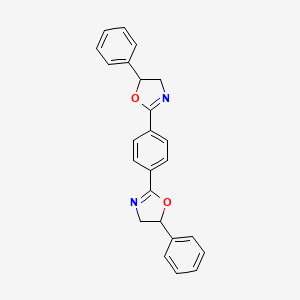
![4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B15208185.png)
![2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B15208188.png)
![6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione](/img/structure/B15208197.png)
